(2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol
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Overview
Description
(2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol: is an organic compound characterized by its unique structure, which includes a 4,4-dimethyloxolan ring attached to a propan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis from 4,4-Dimethyloxolan-2-one:
Step 1: Reduction of 4,4-dimethyloxolan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (2R)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol.
Reaction Conditions: The reduction is typically carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.
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Synthesis from 2-Methyl-2-butanol:
Step 1: Cyclization of 2-methyl-2-butanol with an acid catalyst to form 4,4-dimethyloxolan.
Step 2: Subsequent reaction with a suitable alkylating agent to introduce the propan-1-ol moiety.
Reaction Conditions: The cyclization is performed under acidic conditions, while the alkylation requires a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidation of (2R)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol can be achieved using oxidizing agents such as chromium trioxide or potassium permanganate under acidic conditions.
Major Products: The primary product is (2R)-2-(4,4-dimethyloxolan-2-yl)propanal.
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Reduction:
Reagents and Conditions: Further reduction of this compound using strong reducing agents like lithium aluminum hydride can yield (2R)-2-(4,4-dimethyloxolan-2-yl)propan-1-amine.
Major Products: The major product is the corresponding amine derivative.
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Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products: The products include (2R)-2-(4,4-dimethyloxolan-2-yl)propan-1-azide or (2R)-2-(4,4-dimethyloxolan-2-yl)propan-1-nitrile.
Scientific Research Applications
Chemistry:
- (2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of chirality into target compounds, which is essential in the development of pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is utilized as a precursor for the synthesis of biologically active molecules. Its derivatives have shown potential in modulating enzyme activity and receptor binding, making it valuable in drug discovery and development.
Medicine:
- The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry:
- In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and as an intermediate in the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, modulating their activity. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with receptors contributes to its biological effects. The exact pathways and molecular targets vary depending on the specific derivative and application.
Comparison with Similar Compounds
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(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol:
- This enantiomer has a similar structure but differs in its stereochemistry, leading to different biological activities and reactivity.
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2-(4,4-Dimethyloxolan-2-yl)ethanol:
- This compound lacks the chiral center present in (2R)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol, resulting in different chemical and biological properties.
Uniqueness:
- This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to introduce chirality into target molecules makes it a valuable tool in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2R)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFEBKQYGAFMI-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(CO1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CC(CO1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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